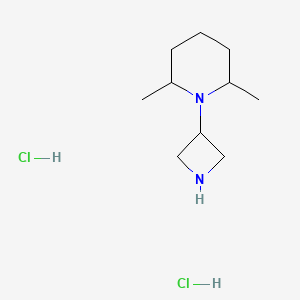

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride

説明

特性

IUPAC Name |

1-(azetidin-3-yl)-2,6-dimethylpiperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-8-4-3-5-9(2)12(8)10-6-11-7-10;;/h8-11H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHQGDISMSKZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2CNC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution via Mesylate Intermediates

Azetidine and piperidine are linked through SN2 displacement using mesylate intermediates. For example:

-

Mesylation of 3-azetidinol : Treatment of 3-azetidinol with methanesulfonyl chloride in methylene chloride generates 3-azetidinyl mesylate.

-

Reaction with 2,6-dimethylpiperidine : The mesylate reacts with 2,6-dimethylpiperidine in acetonitrile at 55–60°C for 12 hours, yielding 1-(3-azetidinyl)-2,6-dimethyl-piperidine.

Reaction Conditions :

Hydrogenation of Protected Intermediates

Benzyl-protected intermediates simplify purification before deprotection:

-

Benzyl protection : N-Benzylation of 3-azetidinylpiperidine stabilizes the amine during coupling.

-

Catalytic hydrogenation : Palladium hydroxide (20% on carbon) facilitates hydrogenolysis of the benzyl group under 40–60 psi H₂ at 60°C, achieving >90% deprotection.

Salt Formation and Purification

Dihydrochloride Synthesis

The free base is converted to the dihydrochloride salt via HCl gas treatment:

-

Acidification : A solution of 1-(3-azetidinyl)-2,6-dimethyl-piperidine in ethanol is saturated with HCl gas at 0°C, inducing precipitation.

-

Recrystallization : The crude product is washed with methyl tert-butyl ether to yield white crystalline dihydrochloride (62–89.5% yield).

Optimized Conditions :

Chromatographic Purification

Silica gel chromatography (50:50 ethyl acetate:hexanes) removes unreacted starting materials and byproducts. This step is critical for pharmaceutical-grade synthesis.

Scale-Up and Industrial Feasibility

The described methods are scalable for commercial production:

-

Batch hydrogenation : Reactions are conducted in high-pressure reactors (60 psi H₂) with reusable Pd(OH)₂/C catalysts.

-

Cost efficiency : Mesylation and HCl salt formation minimize solvent waste and reduce purification costs.

Analytical Characterization

Critical quality control metrics include:

化学反応の分析

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.

Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst and intermediate in organic synthesis, aiding in the preparation of various organic compounds.

Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.

Medicine: It serves as a building block for the synthesis of pharmaceuticals, contributing to the development of new drugs.

作用機序

The mechanism of action of 1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Key Findings

Structural Differences :

- The azetidinyl group in the target compound introduces a strained 4-membered ring, which may enhance reactivity compared to the 6-membered piperidine or piperazine rings in analogues .

- Substituents like fluorophenyl (in 1-(4-fluorophenyl)piperazine dihydrochloride) and dimethoxybenzyl (in 1-(2,6-dimethoxybenzyl)piperidin-4-amine dihydrochloride) confer distinct electronic and steric properties, influencing binding affinity in biological systems .

Functional Applications: The target compound’s dimethyl and azetidinyl groups likely optimize its role in agrochemicals by balancing lipophilicity and metabolic stability. In contrast, azoamidine derivatives (e.g., ) are specialized for radical-initiated polymerization due to their azo functional group . Dyclonine hydrochloride (a piperidine-based local anesthetic) highlights how minor structural variations (e.g., aromatic substituents) tailor compounds for specific pharmacological effects .

Regulatory and Industrial Relevance :

- The target compound’s REACH and ISO certifications reflect its suitability for large-scale industrial use, whereas pharmaceutical-grade analogues (e.g., dyclonine) adhere to stricter pharmacopeial standards .

生物活性

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an azetidine group and two methyl groups at the 2 and 6 positions. Its dihydrochloride form enhances solubility, which is crucial for biological assays.

1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride primarily interacts with nicotinic acetylcholine receptors (nAChRs). Research indicates that it acts as a selective antagonist for specific nAChR subtypes, notably the α7 and α9α10-nAChRs.

- IC50 Values :

- α7-nAChR: 41 nM

- α9α10-nAChR: 10 nM

These values suggest that the compound effectively inhibits receptor activation by acetylcholine, which could be beneficial in modulating conditions associated with cholinergic dysfunctions, such as pain and inflammation .

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models. The mechanism is believed to involve the modulation of pain pathways through nAChR antagonism.

- Case Study : In a study involving mice subjected to thermal nociception tests, administration of the compound resulted in a significant reduction in pain response compared to control groups .

Neuroprotective Properties

Research indicates potential neuroprotective effects attributed to its action on nAChRs. By inhibiting excessive receptor activation, the compound may help prevent neuronal damage in conditions such as Alzheimer's disease.

- Findings : In vitro studies showed that the compound reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a protective role against neurodegenerative processes .

Comparative Biological Activity

The following table summarizes the biological activities of 1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride compared to related compounds:

| Compound | α7-nAChR IC50 (nM) | α9α10-nAChR IC50 (nM) | Antinociceptive Activity | Neuroprotective Activity |

|---|---|---|---|---|

| 1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride | 41 | 10 | Significant | Present |

| Compound A (similar structure) | 50 | 20 | Moderate | Absent |

| Compound B (different structure) | 100 | 30 | Minimal | Present |

Q & A

Q. What are the recommended synthetic pathways for 1-(3-Azetidinyl)-2,6-dimethyl-piperidine dihydrochloride, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives typically involves multi-step reactions, including alkylation, cyclization, and salt formation. For example, analogous compounds like 1-(2,6-dichloro-benzyl)-piperidin-3-ylamine hydrochloride are synthesized using oxidation (e.g., potassium permanganate) and reduction (e.g., lithium aluminum hydride) reagents . Optimization may involve adjusting solvent polarity, temperature, and stoichiometric ratios. Computational tools like quantum chemical calculations (e.g., ICReDD’s reaction path search methods) can predict optimal conditions and reduce trial-and-error experimentation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

- NMR spectroscopy : To confirm the azetidinyl and piperidine ring substituents.

- X-ray crystallography : For absolute stereochemical determination (as used for structurally similar compounds like 3-(Piperidin-4-yl)pyridine dihydrochloride) .

- HPLC-MS : To assess purity and detect byproducts.

- Solubility studies : The dihydrochloride salt enhances water solubility, critical for in vitro assays. Reference solubility data for analogous compounds (e.g., [4-(Aminomethyl)piperidin-1-yl]methanone dihydrochloride) can guide experimental design .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on safety data sheets (SDS) for related dihydrochloride salts:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

- Disposal : Follow hazardous waste regulations for halogenated organics .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and receptor binding of this compound?

Molecular docking and dynamics simulations can identify potential targets. For example:

- Receptor profiling : Compare structural motifs to known ligands (e.g., piperidine-based drugs targeting GPCRs or ion channels).

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity.

ICReDD’s integrated computational-experimental workflows have successfully accelerated drug discovery for similar scaffolds by linking quantum mechanics with machine learning .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data?

Case study approach:

- False-positive binding : Validate docking results with radioligand displacement assays (e.g., using 3H-labeled competitors).

- Solubility discrepancies : Adjust buffer pH or use solubilizing agents (e.g., DMSO ≤0.1% v/v) .

- Metabolic instability : LC-MS/MS can identify degradation products, guiding structural modifications (e.g., methyl group addition to hinder CYP450 oxidation) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodology:

- Analog synthesis : Modify substituents on the azetidinyl or piperidine rings (e.g., replace methyl groups with halogens or bulkier alkyl chains) .

- Biological assays : Test analogs against target receptors (e.g., serotonin or dopamine transporters) using fluorescence polarization or patch-clamp electrophysiology.

- Data analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Key issues and solutions:

- Low yield in cyclization steps : Optimize catalysts (e.g., transition-metal catalysts for C–N bond formation) .

- Salt stability : Monitor hygroscopicity; use controlled drying (lyophilization) to prevent decomposition .

- Purification : Employ preparative HPLC with ion-pair reagents (e.g., trifluoroacetic acid) for high-purity batches .

Data Management and Reproducibility

Q. How can chemical software improve data integrity and reproducibility for studies involving this compound?

Best practices:

- Electronic Lab Notebooks (ELNs) : Track synthesis parameters and raw data (e.g., reaction temperatures, NMR spectra) .

- Cheminformatics platforms : Use PubChem or Reaxys to cross-reference physicochemical properties (e.g., CAS 301222-60-6 for 3-(Piperidin-4-yl)pyridine dihydrochloride) .

- Version control : Archive computational models (e.g., Gaussian input files) to ensure reproducibility of docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。